
Follicular gonadotropin-releasing peptide(human)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Follicular gonadotropin-releasing peptide (human) is a peptide hormone isolated from human follicular fluid. It plays a crucial role in the regulation of reproductive functions by stimulating the release of gonadotropins, specifically follicle-stimulating hormone (FSH) and luteinizing hormone (LH), from the anterior pituitary gland . This peptide is distinct from the hypothalamic gonadotropin-releasing hormone in its amino acid composition and sequence .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of follicular gonadotropin-releasing peptide (human) involves solid-phase peptide synthesis (SPPS). The primary structure of the peptide is confirmed by chemical synthesis, which includes the following steps :
Amino Acid Coupling: The peptide is synthesized by sequentially adding protected amino acids to a solid support.
Deprotection: The protecting groups are removed to expose the reactive amino groups.
Cleavage: The peptide is cleaved from the solid support.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of follicular gonadotropin-releasing peptide (human) typically involves large-scale SPPS. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
Follicular gonadotropin-releasing peptide (human) primarily undergoes peptide bond formation and cleavage reactions during its synthesis . It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions
Coupling Reagents: Carbodiimides (e.g., dicyclohexylcarbodiimide) and hydroxybenzotriazole are commonly used for peptide bond formation.
Cleavage Reagents: Trifluoroacetic acid is used to cleave the peptide from the solid support.
Purification Conditions: HPLC is employed to achieve high purity of the peptide.
Major Products Formed
The major product formed from these reactions is the purified follicular gonadotropin-releasing peptide (human), which is characterized by its specific amino acid sequence .
Applications De Recherche Scientifique
Follicular gonadotropin-releasing peptide (human) has several scientific research applications:
Reproductive Biology: It is used to study the regulation of gonadotropin release and its effects on reproductive functions.
Endocrinology: Researchers use this peptide to investigate the mechanisms of hormone action and regulation.
Medicine: It has potential therapeutic applications in treating reproductive disorders and infertility.
Pharmacology: The peptide is used to develop and test new drugs targeting the gonadotropin-releasing pathways.
Mécanisme D'action
Follicular gonadotropin-releasing peptide (human) exerts its effects by binding to specific receptors on gonadotropes in the anterior pituitary gland. This binding activates G-protein coupled receptors, leading to the synthesis and secretion of FSH and LH . These hormones then act on the ovaries and testes to regulate gametogenesis and steroidogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gonadotropin-releasing hormone (GnRH): A hypothalamic hormone that also stimulates the release of FSH and LH.
Human chorionic gonadotropin (hCG): A hormone produced during pregnancy that supports the corpus luteum.
Luteinizing hormone-releasing hormone (LHRH): Another name for GnRH, emphasizing its role in stimulating LH release.
Uniqueness
Follicular gonadotropin-releasing peptide (human) is unique in its amino acid sequence and its specific role in follicular fluid. Unlike GnRH, which is produced in the hypothalamus, this peptide is isolated from follicular fluid and has a distinct sequence that differentiates it from other gonadotropin-releasing hormones .
Propriétés
Formule moléculaire |
C68H94N22O27 |
|---|---|
Poids moléculaire |
1651.6 g/mol |
Nom IUPAC |
(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C68H94N22O27/c1-29(92)52(71)64(112)83-42(21-51(101)102)61(109)88-53(30(2)93)66(114)87-45(25-91)62(110)80-39(16-34-23-73-27-76-34)57(105)79-38(15-33-22-72-26-75-33)58(106)82-40(19-49(97)98)59(107)78-36(11-12-47(69)95)55(103)81-41(20-50(99)100)60(108)85-43(17-35-24-74-28-77-35)67(115)90-13-7-10-46(90)63(111)89-54(31(3)94)65(113)84-37(14-32-8-5-4-6-9-32)56(104)86-44(68(116)117)18-48(70)96/h4-6,8-9,22-24,26-31,36-46,52-54,91-94H,7,10-21,25,71H2,1-3H3,(H2,69,95)(H2,70,96)(H,72,75)(H,73,76)(H,74,77)(H,78,107)(H,79,105)(H,80,110)(H,81,103)(H,82,106)(H,83,112)(H,84,113)(H,85,108)(H,86,104)(H,87,114)(H,88,109)(H,89,111)(H,97,98)(H,99,100)(H,101,102)(H,116,117)/t29-,30-,31-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,52+,53+,54+/m1/s1 |
Clé InChI |
DKEYLEJGJQNZKF-CKJSUDEXSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O |
SMILES canonique |
CC(C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC(=O)N)C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


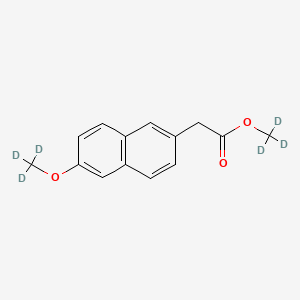
![4-[(2R)-2-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)-benzonitrile](/img/structure/B13448843.png)

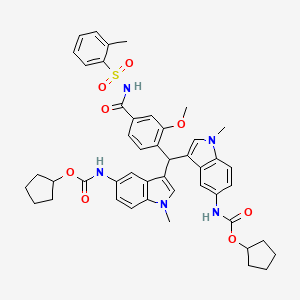
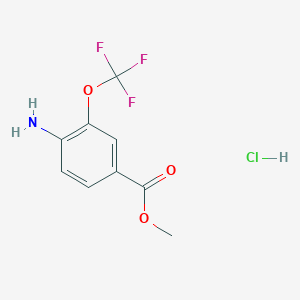

![methyl (2R,4R)-3,4-dihydroxy-2-[(3S,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13448873.png)
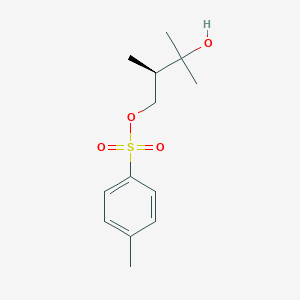
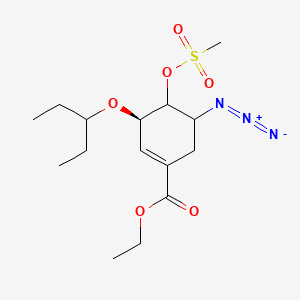

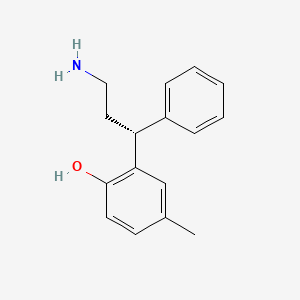
![1-[Bromo(difluoro)methyl]-4-tert-butylbenzene](/img/structure/B13448934.png)
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide](/img/structure/B13448948.png)

